N,4-diphenylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

N,4-diphenylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c21-17(18-15-7-3-1-4-8-15)20-13-11-19(12-14-20)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKOVSGMQXGABX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293279 |

Source

|

| Record name | N,4-diphenylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4791-20-2 |

Source

|

| Record name | MLS002694823 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,4-diphenylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N,4-Diphenylpiperazine-1-carboxamide: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs. Its unique physicochemical properties, including its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, have established it as a privileged structure in drug design. Within this broad class of compounds, N,4-diphenylpiperazine-1-carboxamide emerges as a molecule of significant interest, warranting a detailed exploration of its chemical synthesis, structural attributes, and potential pharmacological applications. This technical guide provides a comprehensive overview of N,4-diphenylpiperazine-1-carboxamide, intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

IUPAC Name and Chemical Structure

The nomenclature of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is N,4-diphenylpiperazine-1-carboxamide .

The chemical structure consists of a central piperazine ring substituted at the 1-position with an N-phenylcarboxamide group and at the 4-position with a phenyl group.

Molecular Formula: C₁₇H₁₉N₃O

SMILES: O=C(NC1=CC=CC=C1)N2CCN(CC2)C3=CC=CC=C3

CAS Number: 4791-20-2

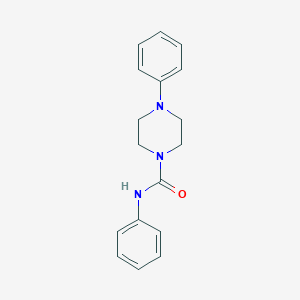

Below is a 2D representation of the chemical structure:

Caption: 2D Structure of N,4-diphenylpiperazine-1-carboxamide.

Synthesis and Mechanistic Considerations

The synthesis of N,4-diphenylpiperazine-1-carboxamide is conceptually straightforward and typically proceeds via the reaction of two key building blocks: 4-phenylpiperazine and phenyl isocyanate. This reaction is a classic example of a nucleophilic addition of a secondary amine to an isocyanate.

Synthesis of the Precursor: 4-Phenylpiperazine

The synthesis of the intermediate, 4-phenylpiperazine, can be achieved through several established methods. A common and efficient route involves the cyclization of bis(2-chloroethyl)amine with aniline. This reaction, a double N-alkylation, proceeds under basic conditions to yield the desired phenylpiperazine.[1]

Caption: Final synthetic step for N,4-diphenylpiperazine-1-carboxamide.

Detailed Experimental Protocol

Materials:

-

4-Phenylpiperazine

-

Phenyl isocyanate

-

Anhydrous toluene (or another inert aprotic solvent such as dichloromethane or tetrahydrofuran)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-phenylpiperazine (1.0 equivalent) in anhydrous toluene.

-

To this stirred solution, add phenyl isocyanate (1.0 equivalent) dropwise at room temperature. The reaction is often exothermic, and external cooling may be necessary to maintain the temperature.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for a period of 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting materials.

-

Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield pure N,4-diphenylpiperazine-1-carboxamide.

Self-Validation: The purity of the synthesized compound should be assessed by determining its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS). The obtained data should be consistent with the expected structure.

Physicochemical and Spectroscopic Characterization

A thorough characterization of N,4-diphenylpiperazine-1-carboxamide is essential for its identification and for ensuring its purity.

| Property | Value |

| Molecular Weight | 281.36 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not consistently available |

| Solubility | Soluble in most organic solvents |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings and the methylene protons of the piperazine ring. The protons on the phenyl ring attached to the carboxamide nitrogen will likely appear at a different chemical shift compared to the protons on the phenyl ring at the 4-position of the piperazine. The piperazine protons will typically appear as multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxamide group (typically in the range of 150-170 ppm), as well as distinct signals for the aromatic carbons and the aliphatic carbons of the piperazine ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule. Expected characteristic absorption bands include:

-

N-H stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the N-H bond of the amide.

-

C=O stretch: A strong absorption band around 1640-1680 cm⁻¹ for the carbonyl group of the amide.

-

C-N stretch: Bands in the region of 1200-1400 cm⁻¹.

-

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 281.36. The fragmentation pattern can provide further structural information.

Potential Applications and Biological Activity

While specific and extensive biological data for N,4-diphenylpiperazine-1-carboxamide is not widely published, the broader class of piperazine carboxamides has been investigated for a range of therapeutic applications. Many derivatives have shown significant activity within the central nervous system (CNS). [2]

Central Nervous System Disorders

Numerous 1-piperazinecarboxamide derivatives have been explored for their potential in treating mental disorders such as psychoses and depression. [2]The phenylpiperazine moiety is a well-known pharmacophore that interacts with various CNS receptors, including dopamine and serotonin receptors. The specific substitution pattern in N,4-diphenylpiperazine-1-carboxamide suggests it may have affinity for these receptors, warranting further investigation into its potential as a neuropharmacological agent. For instance, related compounds have been studied as D2 receptor ligands. [3]

Anti-inflammatory and Analgesic Properties

Piperazine derivatives have also been reported to possess anti-inflammatory and anti-nociceptive activities. [4]The mechanism of action in these cases can be varied, but often involves modulation of inflammatory pathways or interaction with pain-related receptors.

Anticancer Activity

Some piperazine-containing compounds have been investigated as potential anticancer agents. For example, certain piperidine-4-carboxamides have been explored as carbonic anhydrase inhibitors, which are implicated in tumor growth and proliferation. [5]Given the structural similarities, exploring the anticancer potential of N,4-diphenylpiperazine-1-carboxamide could be a fruitful area of research.

Other Potential Applications

The versatility of the piperazine scaffold has led to its investigation in a wide array of other therapeutic areas, including as antimicrobial and antihistaminic agents. [6]

Future Directions and Conclusion

N,4-diphenylpiperazine-1-carboxamide represents a molecule with significant potential for further investigation in the field of drug discovery. Its straightforward synthesis and the known pharmacological activities of related compounds make it an attractive candidate for screening in various biological assays.

Future research should focus on:

-

Detailed Pharmacological Profiling: A comprehensive screening of N,4-diphenylpiperazine-1-carboxamide against a panel of CNS and other relevant biological targets is crucial to elucidate its mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of N,4-diphenylpiperazine-1-carboxamide will help in identifying key structural features responsible for any observed biological activity and in optimizing lead compounds.

-

In Vivo Efficacy and Safety Studies: Promising in vitro activity should be followed by in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and safety profiles.

References

- EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions - Google P

- Supuran, C. T. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 11(5), 893-899.

- Jampilek, J. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531(1), 012106.

- Sonesson, C., et al. (2009). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 52(9), 2746-2756.

- Suzuki, J., et al. (2018). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science, 43(3), 189-198.

- Nishikawa, Y., et al. (1989). Synthesis and antiallergic activity of N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]-1,4-dihydro-4-oxopyridine-3 -carboxamides. Chemical & Pharmaceutical Bulletin, 37(5), 1256-1259.

-

PubChem. (n.d.). N,4-diphenylpiperazine-1-carboxamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Retrieved from [Link]

- PubMed. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. European Journal of Pharmacology, 765, 335-343.

-

PubMed. (2008). Biochemical and biological properties of 4-(3-phenyl- [2][3][5]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. Journal of Pharmacology and Experimental Therapeutics, 326(2), 590-601.

- PubMed. (2012). The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. Bioorganic & Medicinal Chemistry Letters, 22(13), 4347-4351.

- PubMed. (2018). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. ACS Infectious Diseases, 4(11), 1644-1656.

- MDPI. (2022). Synthesis and In Silico Screening of Biological Activity of Novel Bisazomethines Containing 1,3-Diazine Fragment: Perspectives in Organic Synthesis and Pharmaceuticals. Molecules, 27(22), 7809.

- ResearchGate. (2010). Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide. X-ray Structure Analysis Online, 26, 13-14.

- Longdom Publishing. (2020). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical Biology & Therapeutics, 5(2), 1-8.

-

PubChem. (n.d.). N-phenylpiperazine-1-carboxamide. Retrieved from [Link]

- ResearchGate. (2020). Synthesis and structural characterization of 1-methylpiperazinediium tetrasulfidotungstate monohydrate. Journal of Molecular Structure, 1202, 127289.

-

PubChem. (n.d.). N,4-diphenylpiperazin-4-ium-1-carboxamide. Retrieved from [Link]

Sources

- 1. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions - Google Patents [patents.google.com]

- 3. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Phenylpiperazine Carboxamide Core: A Technical Guide to its Discovery, Synthesis, and Pharmacological Interrogation

Abstract

The phenylpiperazine carboxamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically significant therapeutics, particularly those targeting the central nervous system. This in-depth technical guide provides a comprehensive exploration of the discovery and history of these compounds, from their synthetic origins to their evolution as potent pharmacological agents. We will delve into the critical structure-activity relationships that govern their biological activity, offering insights into the rational design of new chemical entities. Furthermore, this guide will furnish researchers, scientists, and drug development professionals with detailed, field-proven experimental protocols for the synthesis and pharmacological characterization of phenylpiperazine carboxamide derivatives.

A Historical Perspective: The Genesis of a Privileged Scaffold

The journey of phenylpiperazine carboxamide compounds is intrinsically linked to the broader exploration of arylpiperazines as pharmacologically active agents. The inherent versatility of the piperazine ring, allowing for substitution at its 1- and 4-positions, provided a fertile ground for medicinal chemists to modulate the physicochemical and pharmacological properties of new molecules.

Early investigations into 1-arylpiperazines revealed their potent interactions with various G-protein coupled receptors (GPCRs), particularly serotonergic and dopaminergic receptors. This initial discovery spurred a wave of research aimed at refining the selectivity and efficacy of these compounds. The introduction of a carboxamide moiety at the 1-position of the piperazine ring proved to be a pivotal moment in the evolution of this chemical class. This modification not only influenced the pharmacokinetic profile of the molecules but also introduced a key hydrogen bonding motif that could be exploited for enhanced receptor affinity and selectivity.

Patents from the early 1980s describe the synthesis and therapeutic use of 1-piperazine carboxamide derivatives as neuropharmacological agents for treating mental disorders such as psychoses and depression.[1] These early compounds laid the groundwork for the development of more sophisticated molecules with improved therapeutic indices.

Deconstructing the Core: Structure-Activity Relationships (SAR)

The pharmacological profile of a phenylpiperazine carboxamide is exquisitely sensitive to the nature and position of substituents on both the phenyl ring and the carboxamide nitrogen, as well as the length and character of any linker between the piperazine and a terminal group. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutics.

The Phenyl Ring: A Gateway to Selectivity

Substituents on the phenyl ring play a crucial role in dictating receptor selectivity. For instance, substitution at the ortho-position with an electron-withdrawing group, such as a methoxy or fluoro group, has been shown to be favorable for affinity at both 5-HT1A and alpha-1 adrenergic receptors.[2] Conversely, the steric bulk and electronic properties of substituents at the meta and para positions can be tuned to achieve selectivity between different receptor subtypes.

The Carboxamide Moiety: A Key Interaction Point

The carboxamide group is not merely a passive linker; it actively participates in receptor binding through hydrogen bonding interactions. The nature of the substituent on the carboxamide nitrogen (R-group in the general structure) significantly impacts potency and efficacy. For example, small alkyl groups or cyclic moieties can enhance affinity, while larger, more complex groups may introduce steric hindrance or impart different functional activities (e.g., agonist versus antagonist).

The Piperazine Ring and Linker: Fine-Tuning Pharmacokinetics and Activity

The piperazine ring itself can be substituted, often with methyl groups, to alter the conformational rigidity and metabolic stability of the compound. The length and composition of the linker chain connecting the piperazine nitrogen to other chemical moieties are also critical determinants of biological activity. For instance, in the context of dopamine D3 receptor ligands, the introduction of functionality into a butylamide linking chain has been shown to improve receptor affinity, selectivity, and water solubility.[3]

Table 1: Influence of Phenyl Ring Substitution on Receptor Affinity

| Substituent at Ortho-Position | Substituent at Meta-Position | Substituent at Para-Position | General Effect on 5-HT1A Affinity | General Effect on D2 Affinity |

| -OCH3 | H | H | Increased | Moderate |

| -F | H | H | Increased | Low |

| H | -CF3 | H | Moderate | Increased |

| H | H | -Cl | Low | Moderate |

Note: This table provides a generalized overview. Specific affinities can vary significantly based on the overall molecular structure.

The Art of Synthesis: From Precursors to Final Compounds

The synthesis of phenylpiperazine carboxamide compounds typically follows a convergent strategy, involving the preparation of a substituted phenylpiperazine precursor followed by its coupling with a suitable carboxylic acid or its activated derivative.

Synthesis of the Phenylpiperazine Core

A common and efficient method for the synthesis of the 1-arylpiperazine core involves the condensation of a substituted aniline with bis(2-chloroethyl)amine hydrochloride.

Experimental Protocol: Synthesis of 1-(2-Methoxyphenyl)piperazine Hydrochloride [4][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methoxyaniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.0 eq), and a high-boiling solvent such as diethylene glycol monomethyl ether.

-

Heating: Heat the reaction mixture to 150°C and maintain this temperature for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, dissolve the reaction mixture in methanol.

-

Precipitation: Add diethyl ether to the methanolic solution to precipitate the product as a hydrochloride salt.

-

Isolation and Purification: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield 1-(2-methoxyphenyl)piperazine hydrochloride as a solid.

Formation of the Carboxamide Bond

The final step in the synthesis is the formation of the carboxamide bond. This can be achieved through several methods, including the reaction of the phenylpiperazine with a carboxylic acid in the presence of a coupling agent (e.g., DCC, EDC) or by reacting the piperazine with an activated carboxylic acid derivative such as an acid chloride or an active ester.

Experimental Protocol: General Procedure for Carboxamide Formation

-

Activation (if necessary): If starting from a carboxylic acid, dissolve the acid in a suitable aprotic solvent (e.g., dichloromethane, DMF) and add a coupling agent (e.g., EDC, 1.1 eq) and an activator (e.g., HOBt, 1.1 eq). Stir for 30 minutes at room temperature.

-

Coupling: To the activated carboxylic acid solution, add the 1-arylpiperazine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 1.2 eq).

-

Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC).

-

Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Interrogating the Target: Pharmacological Characterization

A thorough pharmacological evaluation is essential to understand the biological activity of newly synthesized phenylpiperazine carboxamide compounds. This typically involves a battery of in vitro and in vivo assays to determine receptor binding affinity, functional activity, and potential therapeutic effects.

In Vitro Pharmacological Screening

Initial screening often involves assessing the compound's ability to bind to a panel of relevant receptors. Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.

Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor [6]

-

Materials:

-

Cell membranes prepared from cells expressing the human dopamine D2 receptor.

-

Radiolabeled ligand (e.g., [³H]-Spiperone).

-

Unlabeled test compound (phenylpiperazine carboxamide derivative).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

96-well filter plates (e.g., GF/C plates).

-

Scintillation counter.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

Initiate the binding reaction by adding the cell membranes.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[7]

-

Terminate the incubation by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the amount of bound radioligand by scintillation counting.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

The Ki (inhibition constant) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity for the receptor.

-

A similar protocol can be adapted for other receptors, such as serotonin receptors, by selecting the appropriate cell line, radioligand, and assay conditions.[8]

Functional Assays

Beyond binding affinity, it is crucial to determine the functional activity of the compound – whether it acts as an agonist, antagonist, or inverse agonist. This can be assessed using cell-based functional assays that measure the downstream signaling events following receptor activation, such as the accumulation of second messengers (e.g., cAMP, inositol phosphates) or changes in gene expression.[9]

Experimental Protocol: cAMP Accumulation Assay for 5-HT1A Receptor Agonism

-

Cell Culture: Culture cells stably expressing the human 5-HT1A receptor in a suitable medium.

-

Assay Setup: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Forskolin Stimulation: Stimulate the cells with forskolin to induce cAMP production. 5-HT1A receptor agonists will inhibit this forskolin-induced cAMP accumulation.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: Plot the cAMP levels against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Visualizing the Concepts

To further clarify the concepts discussed in this guide, the following diagrams illustrate key workflows and relationships.

Diagram 1: General Synthetic Workflow for Phenylpiperazine Carboxamides

Caption: A generalized synthetic route to phenylpiperazine carboxamides.

Diagram 2: Workflow for In Vitro Pharmacological Characterization

Caption: A typical workflow for the in vitro pharmacological evaluation of new compounds.

Conclusion and Future Directions

The phenylpiperazine carboxamide scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its synthetic tractability and the rich structure-activity relationships that govern its pharmacology ensure that it will remain a focus of drug discovery efforts for years to come. Future research will likely focus on the development of compounds with even greater selectivity for specific receptor subtypes and the exploration of novel therapeutic applications beyond the central nervous system. The continued application of rational drug design principles, guided by a deep understanding of the concepts outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this privileged chemical class.

References

- 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.

- Application Notes and Protocols for Receptor Binding Assay with 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. Benchchem.

- 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis. ChemicalBook.

-

Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

-

Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. PubMed Central. [Link]

-

4-phenylpiperazine-derivatives-with-functionalized-linkers-as-dopamine-D3-receptor-selective-ligands-and-methods-of-use.pdf. ResearchGate. [Link]

-

New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry. [Link]

-

Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. [Link]

Sources

- 1. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of N,4-diphenylpiperazine-1-carboxamide Derivatives

Abstract

This document provides a detailed, field-proven protocol for the synthesis of N,4-diphenylpiperazine-1-carboxamide derivatives. This class of compounds is of significant interest in medicinal chemistry due to its prevalence in a wide range of pharmacologically active agents, including those with anti-inflammatory, antimicrobial, and CNS-acting properties[1][2][3][4]. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the synthetic strategy, step-by-step experimental procedures, and critical insights into the underlying chemical principles. The protocol emphasizes a robust and reproducible two-stage synthetic approach, beginning with the formation of the core N-arylpiperazine scaffold, followed by the introduction of the carboxamide moiety.

Introduction and Strategic Overview

The piperazine ring is a privileged scaffold in drug discovery, valued for its ability to modulate physicochemical properties such as solubility and basicity, and to form key hydrogen bond interactions with biological targets[5]. The addition of a carboxamide group at the N-1 position and an aryl group at the N-4 position creates the N,4-diarylpiperazine-1-carboxamide core, a structure found in numerous therapeutic candidates.

Our synthetic strategy is centered around a logical and efficient two-part process. This approach ensures high yields and purity by first constructing the less reactive N-arylpiperazine intermediate before proceeding with the more sensitive carboxamidation step.

-

Stage 1: Synthesis of the 1-Arylpiperazine Intermediate. This foundational step involves the cyclization reaction between a substituted aniline and bis(2-chloroethyl)amine. This method is reliable for generating the core piperazine ring with the desired N-4 aryl substituent[6].

-

Stage 2: Formation of the N-1 Carboxamide. With the N-4 position secured, the secondary amine at the N-1 position is targeted. The protocol details a highly efficient method using potassium cyanate in an acidic medium to generate the primary carboxamide, a transformation that proceeds via an isocyanate intermediate[7].

This guide provides the necessary detail to not only replicate the synthesis but also to understand the critical parameters that govern the reaction's success, enabling researchers to adapt the protocol for various derivatives.

General Synthetic Scheme

The overall synthetic pathway is illustrated below. The process begins with the formation of the N-arylpiperazine hydrochloride salt, which is subsequently neutralized and reacted to form the final carboxamide product.

Figure 1: General two-stage synthesis of N,4-diphenylpiperazine-1-carboxamide derivatives.

Materials and Instrumentation

Successful synthesis relies on high-purity reagents and appropriate laboratory equipment.

Table 1: Reagents and Materials

| Reagent/Material | Purity | CAS Number | Supplier | Notes |

|---|---|---|---|---|

| Substituted Aniline | ≥99% | Varies | Sigma-Aldrich | Ensure it is free of oxidation. |

| Bis(2-chloroethyl)amine HCl | ≥98% | 821-48-7 | TCI Chemicals | Highly toxic; handle with extreme care. |

| 1-Butanol | Anhydrous | 71-36-3 | Fisher Scientific | Solvent for Stage 1. |

| Potassium Carbonate (K₂CO₃) | Anhydrous | 584-08-7 | Acros Organics | Used as a base in Stage 1. |

| Potassium Cyanate (KOCN) | ≥96% | 590-28-3 | Sigma-Aldrich | Reagent for Stage 2. |

| Glacial Acetic Acid | ACS Grade | 64-19-7 | VWR | Solvent for Stage 2. |

| Dichloromethane (DCM) | ACS Grade | 75-09-2 | Fisher Scientific | Extraction solvent. |

| Sodium Hydroxide (NaOH) | Pellets | 1310-73-2 | EMD Millipore | For neutralization and work-up. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | 7757-82-6 | Sigma-Aldrich | Drying agent. |

| Silica Gel | 230-400 mesh | 7631-86-9 | Sorbent Technologies | For column chromatography. |

Table 2: Instrumentation

| Instrument | Manufacturer | Model | Purpose |

|---|---|---|---|

| Magnetic Stirrer Hotplate | IKA | C-MAG HS 7 | Heating and stirring reactions. |

| Rotary Evaporator | Buchi | R-300 | Solvent removal under reduced pressure. |

| NMR Spectrometer | Bruker | Avance III HD 400 MHz | Structural characterization. |

| FT-IR Spectrometer | Thermo Fisher | Nicolet iS50 | Functional group identification. |

| LC-MS System | Agilent | 1260 Infinity II | Purity analysis and mass determination. |

| Melting Point Apparatus | Stuart | SMP30 | Determination of melting point. |

Detailed Experimental Protocol

Safety First: Bis(2-chloroethyl)amine hydrochloride is a potent nitrogen mustard and is highly toxic and corrosive. Always handle it inside a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles. Chloroform and 1-butanol are also hazardous. Consult the Safety Data Sheet (SDS) for all chemicals before use.

Stage 1: Synthesis of 1-Phenylpiperazine Hydrochloride

This procedure is adapted from established methods for N-arylpiperazine synthesis[6].

-

Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the desired aniline (e.g., aniline, 0.1 mol), bis(2-chloroethyl)amine hydrochloride (0.1 mol), and 1-butanol (150 mL).

-

Initial Reflux: Heat the mixture to reflux (approx. 117°C) and maintain for 24 hours. The reaction mixture will become a thick slurry.

-

Causality Note: The initial reflux facilitates the first N-alkylation of the aniline. The reaction is slow and requires sustained high temperatures. 1-butanol is an ideal solvent due to its high boiling point and ability to dissolve the reactants.

-

-

Base Addition: After 24 hours, cool the mixture to room temperature. Add anhydrous potassium carbonate (0.075 mol) to the flask.

-

Second Reflux: Heat the mixture back to reflux and maintain for an additional 48 hours.

-

Causality Note: The addition of K₂CO₃ is crucial. It neutralizes the hydrogen chloride formed during the first alkylation and the subsequent intramolecular cyclization (the second alkylation), driving the reaction to completion.

-

-

Work-up and Isolation: After the second reflux period, filter the hot reaction mixture to remove inorganic salts. Wash the collected solids with a small amount of hot 1-butanol.

-

Crystallization: Allow the combined filtrate to cool to room temperature, then place it in an ice bath for 2-4 hours to induce crystallization of the 1-phenylpiperazine hydrochloride product.

-

Collection: Collect the crystalline product by vacuum filtration, wash with cold 1-butanol, followed by diethyl ether, and dry under vacuum. The expected yield is typically 50-70%.

Stage 2: Synthesis of N,4-diphenylpiperazine-1-carboxamide

This procedure is based on the reaction of a piperazine derivative with potassium cyanate[7].

-

Free Base Preparation (In Situ): The product from Stage 1 is a hydrochloride salt. While it can be used directly, starting with the free base often gives cleaner results. To prepare the free base, dissolve the 1-phenylpiperazine hydrochloride (0.05 mol) in water (100 mL) and cool in an ice bath. Slowly add 5N NaOH solution until the pH is >12. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield 1-phenylpiperazine as an oil or low-melting solid.

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the 1-phenylpiperazine (free base, 0.05 mol) in a mixture of glacial acetic acid (80 mL) and water (20 mL).

-

Carboxamidation: While stirring at room temperature, add a solution of potassium cyanate (0.06 mol) in water (30 mL) dropwise over 20 minutes.

-

Causality Note: In the acidic solution, potassium cyanate generates isocyanic acid (HNCO). The nucleophilic N-1 of the piperazine then attacks the electrophilic carbon of the isocyanic acid to form the carboxamide product.

-

-

Reaction Monitoring: Stir the mixture at room temperature for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol solvent system.

-

Work-up and Precipitation: Pour the reaction mixture into 200 mL of ice-cold water. A white precipitate should form. Slowly basify the mixture by adding 5N NaOH solution with vigorous stirring until the pH is >10.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield the final N,4-diphenylpiperazine-1-carboxamide as a white crystalline solid. Expected yields are typically in the range of 75-90%.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the entire experimental process, from initial setup to final analysis.

Figure 2: Step-by-step experimental workflow for the synthesis protocol.

Characterization Data

The structure of the final compounds must be confirmed by standard analytical techniques. For the parent compound, N,4-diphenylpiperazine-1-carboxamide, the following data are expected.

Table 3: Representative Characterization Data

| Analysis | Expected Result | Interpretation |

|---|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.20-7.30 (m, 4H, Ar-H), 6.95-7.05 (m, 4H, Ar-H), 6.80 (t, 2H, Ar-H), 6.15 (s, 2H, -CONH₂), 3.40 (t, 4H, Pip-H), 3.15 (t, 4H, Pip-H) | Confirms the presence of two distinct phenyl environments, the piperazine ring protons, and the carboxamide NH₂ protons. |

| FT-IR (KBr, cm⁻¹) | ~3400, ~3200 (N-H stretch), ~1660 (C=O Amide I band), ~1600 (C=C aromatic stretch), ~1230 (C-N stretch) | Indicates the presence of the primary amide and aromatic functional groups. |

| Mass Spec (ESI+) | m/z = 282.16 [M+H]⁺ | Corresponds to the calculated molecular weight of the target compound (C₁₇H₁₉N₃O). |

| Melting Point | Varies with purity | A sharp melting point indicates high purity. |

References

- Title: 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.

-

Title: Synthesis and acaricidal activity of phenylpiperazine derivatives. Source: ResearchGate URL: [Link]

-

Title: Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Source: Journal of Drug Delivery and Therapeutics URL: [Link]

-

Title: SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. Source: European Patent Office (EP 3414231 B1) URL: [Link]

-

Title: Synthesis and antiallergic activity of N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]-1,4-dihydro-4-oxopyridine-3 - carboxamides. Source: PubMed URL: [Link]

-

Title: One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. Source: PubMed URL: [Link]

-

Title: synthesis and biological evaluation of some novel piperazine derivatives. Source: ResearchGate URL: [Link]

-

Title: Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. Source: RSC Publishing URL: [Link]

-

Title: Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Source: PubMed URL: [Link]

-

Title: Ugi Four-Component Reactions Using Alternative Reactants. Source: PubMed Central - PMC URL: [Link]

-

Title: Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Source: Taylor & Francis Online URL: [Link]

-

Title: Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Source: MDPI URL: [Link]

-

Title: Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. Source: Semantic Scholar URL: [Link]

-

Title: Synthesis of piperazines. Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of heterocyclic bis-amides derivatives through four-component condensation Ugi reaction. Source: Georgia Southern University Commons URL: [Link]

-

Title: Synthesis and antimicrobial evaluation of 4-substituted 1(4-substituted phenyl) piperazine derivatives. Source: ResearchGate URL: [Link]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions - Google Patents [patents.google.com]

Application Note & Protocols: Strategic In Vivo Experimental Design for Piperazine-Based Compounds

Introduction: The Power and Pitfalls of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs for an array of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][2][3] Its prevalence is due to the desirable physicochemical properties it imparts, such as high aqueous solubility and the ability to serve as a versatile linker to modulate pharmacokinetics and target engagement.[2] However, this structural motif is not without its challenges. The basic nitrogen atoms that make it synthetically tractable also make it susceptible to rapid metabolism, potential formation of reactive intermediates, and off-target liabilities, most notably inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.[4][5][6]

Therefore, a successful in vivo experimental campaign for a piperazine-based compound requires a strategic, multi-faceted approach. It is not enough to simply demonstrate efficacy in a disease model. A robust preclinical package must be built on a foundation of carefully designed studies that prospectively address the known liabilities of the scaffold. This guide provides a logical framework and detailed protocols for researchers to navigate the critical transition from in vitro promise to in vivo validation, ensuring that key questions of exposure, target engagement, efficacy, and safety are answered efficiently and rigorously.

Section 1: Foundational Studies: De-Risking Before the First Dose

The success of any in vivo study is predicated on the quality of the foundational work that precedes it. Before committing to costly and time-consuming animal studies, a thorough in vitro characterization is essential to establish the compound's baseline properties and anticipate its in vivo behavior.

Physicochemical Properties and Formulation

A compound cannot be tested effectively if it cannot be delivered reliably. Early assessment of aqueous solubility, stability across a pH range, and permeability is critical. For in vivo studies, the compound must be formulated in a vehicle that is safe for the chosen animal model and route of administration, and that can maintain the compound in solution at the required concentrations.

In Vitro ADME & Metabolic Stability

Piperazine rings are particularly susceptible to metabolism by cytochrome P450 (CYP) enzymes, often through N-dealkylation or oxidation.[7] In vitro assays using liver microsomes or hepatocytes from different species (e.g., mouse, rat, dog, human) are crucial for several reasons:

-

Predicting In Vivo Clearance: A high intrinsic clearance in vitro often translates to rapid clearance in vivo, which may necessitate more frequent dosing or higher doses to maintain therapeutic exposure.

-

Species Selection: Identifying a preclinical species whose metabolic profile most closely resembles that of humans can improve the predictive value of toxicology studies.

-

Identifying Potential Drug-Drug Interactions (DDIs): Assays can determine if the compound is a substrate, inhibitor, or inducer of key CYP isozymes (e.g., CYP3A4, 2D6).[4]

In Vitro Safety & Off-Target Screening

Given the known liabilities of the piperazine scaffold, early, targeted safety screening is a critical de-risking step.

-

hERG Inhibition Assay: This is non-negotiable for most piperazine-containing compounds. An early patch-clamp assay can provide a quantitative measure (IC50) of hERG channel inhibition, allowing for a preliminary assessment of the therapeutic index.[4][6]

-

Broad Receptor Screening: A panel screen (e.g., a CEREP panel) against a wide range of receptors, ion channels, and transporters can identify potential off-target activities that might explain unexpected phenotypes in vivo. Many CNS-active piperazines interact with multiple monoamine receptors.[7][8]

Protocol 1: Aqueous Solubility Assessment for In Vivo Formulation

Objective: To determine the kinetic solubility of a piperazine-based compound in a common preclinical vehicle (e.g., 0.5% methylcellulose) to establish the maximum achievable concentration for oral dosing studies.

Materials:

-

Test Compound (powder)

-

Vehicle: 0.5% (w/v) Methylcellulose in deionized water

-

96-well filter plates (0.45 µm)

-

96-well UV-compatible plates

-

DMSO (HPLC grade)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Plate shaker, centrifuge, UV-Vis plate reader

Procedure:

-

Prepare Stock Solution: Create a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

-

Spike into Vehicle: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of the 0.5% methylcellulose vehicle in a 96-well plate. This creates a range of test concentrations with a final DMSO concentration of 1%.

-

Equilibration: Seal the plate and shake vigorously at room temperature for 2 hours to allow for equilibration.

-

Separation of Precipitate: Centrifuge the plate to pellet any precipitated compound.

-

Filtration: Carefully transfer the supernatant to a 96-well filter plate and filter into a clean UV-compatible plate. This step removes any remaining fine precipitate.

-

Quantification: Measure the absorbance of the filtered solutions at the compound's λmax using a UV-Vis plate reader.

-

Standard Curve: Create a standard curve by diluting the DMSO stock solution in a 50:50 mixture of PBS:Acetonitrile.

-

Calculation: Determine the concentration of the compound in the filtered vehicle samples by comparing their absorbance values to the standard curve. The highest concentration that remains in solution is the kinetic solubility.

Section 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

The primary goal of early in vivo studies is to understand the relationship between dose, exposure (PK), and target engagement/biological effect (PD). An integrated PK/PD approach is essential for selecting a rational dose and schedule for subsequent efficacy studies.

Designing the PK Study

A well-designed PK study provides critical parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½).

-

Animal Model Selection: The choice of species should be informed by the in vitro metabolism data. Rats are commonly used for initial PK studies due to their size, cost-effectiveness, and extensive historical database.

-

Dose Selection and Route: At least two doses, one low and one high, should be tested to assess dose proportionality. The route of administration should match the intended clinical route (e.g., oral gavage for a planned oral drug). An intravenous (IV) dose is often included in a separate cohort to determine absolute bioavailability.

-

Blood Sampling: A sparse sampling design (collecting samples from different animals at each time point) is often used in mice, while serial sampling (collecting multiple samples from the same animal) is feasible in rats. Key time points include pre-dose, and multiple points during absorption, distribution, and elimination phases (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

Table 1: Key Parameters for a Rodent PK Study

| Parameter | Mouse | Rat | Rationale |

| Body Weight | 20-25 g | 200-250 g | Influences dose volume and blood sampling feasibility. |

| Dose Volume (PO) | 5-10 mL/kg | 5-10 mL/kg | Standard volumes to avoid physiological distress. |

| Dose Volume (IV) | 5 mL/kg | 2-5 mL/kg | Lower volumes are used to prevent fluid overload. |

| Blood Sample Volume | ~50-75 µL (sparse) | ~100-200 µL (serial) | Limited by total blood volume (~7% of body weight). |

| Anticoagulant | K2EDTA or Heparin | K2EDTA or Heparin | Prevents clotting for plasma separation. |

| Typical N per group | 3 per time point | 3-4 per group | Ensures statistical power and accounts for variability. |

Protocol 2: Rodent Pharmacokinetic Study via Oral Gavage

Objective: To determine the plasma concentration-time profile of a piperazine compound in rats following a single oral dose.

Animals: Male Sprague-Dawley rats (n=4 per group), ~225 g.

Materials:

-

Test compound formulated in 0.5% methylcellulose.

-

Oral gavage needles (20G, curved).

-

Microcentrifuge tubes containing K2EDTA.

-

Anesthetic (e.g., isoflurane).

-

Blood collection supplies (e.g., lancets, capillaries).

Procedure:

-

Acclimation and Fasting: Acclimate animals for at least 3 days. Fast animals overnight (water ad libitum) before dosing to reduce variability in absorption.

-

Pre-Dose Sample: Collect a t=0 blood sample (~100 µL) from the tail vein.

-

Dosing: Administer the compound formulation via oral gavage at the target dose (e.g., 10 mg/kg). Record the exact time of dosing for each animal.

-

Post-Dose Sampling: Collect blood samples (~100 µL) at specified time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Processing: Immediately place blood samples into K2EDTA tubes, mix gently, and keep on ice. Centrifuge at 4°C (e.g., 2000 x g for 10 min) within 30 minutes of collection.

-

Sample Storage: Harvest the plasma supernatant and store frozen at -80°C until bioanalysis.

-

Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Data Analysis: Plot the mean plasma concentration versus time. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters (AUC, Cmax, Tmax, t½).

Target Engagement & PD Biomarkers

Demonstrating that the drug reaches its intended target at concentrations sufficient to elicit a biological response is crucial.

-

For CNS Targets: Measure compound concentrations in both plasma and brain tissue to determine the brain-to-plasma ratio. This is critical for CNS-active drugs, where blood-brain barrier penetration is required.[9]

-

For Oncology Targets: In tumor-bearing models, measure drug concentration in the tumor tissue.

-

PD Biomarkers: A good PD biomarker provides a quantitative measure of the drug's biological effect. For a kinase inhibitor, this could be the phosphorylation level of a downstream substrate. For a receptor antagonist, it could be a change in a downstream signaling pathway or neurotransmitter level.[1]

Visualization: Integrated PK/PD Experimental Workflow

Caption: Integrated workflow for PK/PD studies.

Section 3: Efficacy Evaluation in Disease-Relevant Models

With a clear understanding of the exposure-response relationship, efficacy studies can be designed to test the therapeutic hypothesis in a relevant animal model of the disease.

Choosing the Right Animal Model

The choice of model is paramount and depends entirely on the therapeutic indication.

-

Oncology: For anti-cancer piperazine agents, subcutaneous xenograft models using human cancer cell lines (e.g., MCF7 for breast cancer, A549 for lung cancer) are common starting points.[10] Orthotopic models, where tumors are implanted in the relevant organ, can offer more clinically relevant microenvironments.[11]

-

CNS Disorders: For antidepressant or antipsychotic indications, behavioral models are used. Examples include the Forced Swim Test or Tail Suspension Test for depression-like behavior, and apomorphine-induced climbing or MK-801-induced hyperactivity for antipsychotic activity.[12][13]

Study Design and Endpoints

-

Group Allocation: Animals should be randomized into groups (Vehicle Control, Positive Control/Standard-of-Care, and multiple dose levels of the test compound).

-

Dosing Regimen: The dose levels and schedule (e.g., once daily, twice daily) should be directly informed by the PK/PD studies to ensure that target coverage is maintained over the dosing interval.

-

Primary Endpoints: These must be quantitative and objective. For oncology, this is typically Tumor Growth Inhibition (TGI). For CNS, it would be a specific behavioral score or change in activity.

-

Blinding: To prevent bias, personnel involved in dosing, data collection, and endpoint analysis should be blinded to the treatment group assignments.

Protocol 3: Murine Xenograft Model for an Anti-Cancer Piperazine Compound

Objective: To evaluate the in vivo anti-tumor efficacy of a piperazine compound in a human breast cancer (MDA-MB-468) subcutaneous xenograft model.

Animals: Female athymic nude mice (6-8 weeks old).

Materials:

-

MDA-MB-468 human breast cancer cells.

-

Matrigel®.

-

Test compound formulated for oral gavage.

-

Digital calipers.

-

Sterile syringes and needles.

Procedure:

-

Tumor Implantation: Subcutaneously implant 5 x 10^6 MDA-MB-468 cells, resuspended in a 1:1 mixture of media and Matrigel, into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group). For example:

-

Group 1: Vehicle (e.g., 0.5% methylcellulose), PO, QD (once daily).

-

Group 2: Test Compound (Low Dose, e.g., 10 mg/kg), PO, QD.

-

Group 3: Test Compound (High Dose, e.g., 40 mg/kg), PO, QD.

-

-

Treatment: Administer the assigned treatments daily for a specified period (e.g., 21 days).

-

Monitoring: Continue to measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of general toxicity.

-

Endpoint: The study is terminated when tumors in the vehicle control group reach a pre-defined size (e.g., 1500 mm³) or after the completion of the treatment period.

-

Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. Statistically compare the final tumor volumes between groups (e.g., using ANOVA).

Section 4: In Vivo Safety and Toxicology

Concurrent with efficacy studies, a plan for assessing the safety and tolerability of the compound must be executed. This is particularly important for piperazine-based compounds due to their potential for CNS and cardiovascular side effects.[14][15]

Key Areas of Concern

-

CNS Safety: Many piperazine derivatives are designed to be CNS-active, but even those intended for peripheral targets can cross the blood-brain barrier and cause unintended neurological effects.[7][16]

-

Cardiovascular Safety: As mentioned, hERG inhibition is a primary concern. In vivo cardiovascular assessments, such as telemetry in dogs or non-human primates, are often required to evaluate effects on heart rate, blood pressure, and the QT interval.[6]

-

Hepatotoxicity: Sub-chronic piperazine administration has been shown to elevate liver enzymes in rats, indicating potential liver toxicity.[15]

Study Designs

-

Maximum Tolerated Dose (MTD): A dose-escalation study in rodents is often performed to identify the MTD, which helps define the dose range for longer-term toxicology studies.

-

Functional Observational Battery (FOB): This is a standardized set of non-invasive assessments used to detect overt neurological or behavioral changes in rodents.[17] It's a critical component of CNS safety pharmacology.

-

GLP Toxicology: Formal toxicology studies conducted under Good Laboratory Practice (GLP) regulations are required by regulatory agencies like the FDA before a drug can enter human clinical trials.[18] These studies typically involve repeat dosing in two species (one rodent, one non-rodent) for a duration that supports the proposed clinical trial length.[18]

Protocol 4: Rodent Functional Observational Battery (FOB) for CNS Safety

Objective: To screen for potential adverse CNS effects of a piperazine compound in rats.

Animals: Male Sprague-Dawley rats.

Procedure:

-

Acclimation and Baseline: Acclimate animals to the testing room and handling procedures. Conduct baseline observations for each animal before dosing.

-

Dosing: Administer the test compound at several dose levels, including a vehicle control and a high dose approaching the MTD.

-

Observations: At the time of predicted Cmax (determined from PK studies) and at several later time points, a trained observer scores each animal for a range of parameters. The observer should be blinded to the treatment.

-

Parameters to Score:

-

Home Cage: Posture, activity level, tremors, convulsions.

-

Handling: Ease of removal from cage, muscle tone, salivation.

-

Open Field: Mobility, gait, arousal level, stereotypy, rearing.

-

Sensorimotor: Approach response, touch response, tail pinch response, righting reflex.

-

Autonomic: Pupil size, body temperature, respiration rate.

-

-

Data Analysis: Compare the scores for each parameter between the treated and vehicle control groups. Identify any dose-dependent changes that may indicate a specific CNS liability (e.g., sedation, stimulation, motor impairment).

Visualization: Decision Tree for In Vivo Toxicology Assessment

Caption: Decision tree for preclinical safety assessment.

Conclusion: Synthesizing a Data-Driven Path Forward

The in vivo evaluation of piperazine-based compounds is a complex but manageable process when approached systematically. By integrating foundational in vitro data with carefully designed in vivo studies, researchers can build a comprehensive preclinical package. This iterative process of evaluating pharmacokinetics, confirming target engagement, demonstrating efficacy, and proactively assessing safety provides the robust, data-driven foundation necessary to justify the transition of a promising compound into human clinical trials. The protocols and frameworks outlined in this guide serve as a blueprint for navigating this critical path, ultimately increasing the probability of success in developing new and impactful medicines.

References

-

Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023-12-11). Taylor & Francis Online. [Link]

-

MRL - Piperazine Summary Report (3). (2003). European Medicines Agency (EMA). [Link]

-

Piperazine. Wikipedia. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2020). ResearchGate. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]

-

Discovery of novel N-aryl piperazine CXCR4 antagonists. (2014). PubMed Central. [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2022). MDPI. [Link]

-

Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2020). PubMed. [Link]

-

The Effects of Sub-chronic Piperazine Treatment on the Liver Status of a Rat Model. (2010). Sci-Hub. [Link]

-

Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. (2013). ACS Publications. [Link]

-

Differentiation of ROMK potency from hERG potency in the phenacetyl piperazine series through heterocycle incorporation. (2016). PubMed. [Link]

-

Piperazine Heterocycles as Potential Anticancer Agents: A Review. ResearchGate. [Link]

-

Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. [Link]

-

Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]

-

Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019). MDPI. [Link]

-

Piperazine: Human health tier II assessment. (2019). Australian Government Department of Health. [Link]

-

Study of cns activities of piperine Perse and its bio-enhancing effect on various drugs in experimental animal models. ResearchGate. [Link]

-

An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). TÜBİTAK Academic Journals. [Link]

-

Animal models for CNS safety pharmacology under the spotlight. (2016). NC3Rs. [Link]

-

Preclinical Regulatory Requirements. Duke Social Science Research Institute. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel N-aryl piperazine CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Differentiation of ROMK potency from hERG potency in the phenacetyl piperazine series through heterocycle incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 8. researchgate.net [researchgate.net]

- 9. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ema.europa.eu [ema.europa.eu]

- 15. scialert.net [scialert.net]

- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 17. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]

- 18. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

Application Notes & Protocols: Characterizing 4-Phenylpiperazine Carboxamides as High-Affinity Dopamine D3 Receptor Ligands

Abstract: The dopamine D3 receptor (D3R) is a G protein-coupled receptor of the D2-like family, predominantly expressed in the limbic regions of the brain.[1] Its unique localization and role in cognition, motivation, and reward have made it a prime target for therapeutic development in neuropsychiatric and neurodegenerative disorders, including substance use disorder and Parkinson's disease.[1][2][3] A significant challenge in targeting the D3R is achieving high selectivity over the structurally homologous D2 receptor.[1] The N-arylpiperazine carboxamide scaffold has emerged as a cornerstone in the design of potent and highly selective D3R ligands.[2][4] This guide provides a comprehensive overview and detailed protocols for the characterization of this chemical class, using the well-documented ligand, N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide, as a representative example to illustrate the experimental workflows.

Introduction to the Dopamine D3 Receptor and the Phenylpiperazine Carboxamide Class

The dopamine D2-like receptor family, comprising D2, D3, and D4 subtypes, are canonical Gi/Go-coupled receptors.[5][6] Upon activation, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][7] While D2 and D3 receptors share a high degree of amino acid homology, particularly in their transmembrane binding domains, subtle differences in the orthosteric and secondary binding pockets can be exploited to achieve selectivity.[1][2]

The 4-phenylpiperazine carboxamide series of compounds has been extensively studied, revealing key structure-activity relationships (SAR).[4] The N-phenylpiperazine moiety typically interacts with the orthosteric binding site, while the aryl carboxamide tail can engage a unique secondary binding pocket in the D3R, a bitopic binding mode that significantly enhances both affinity and selectivity.[2] The length and nature of the alkyl linker connecting these two moieties are also critical for optimizing receptor interaction.[4]

This document outlines the essential in vitro assays required to profile a novel compound from this class: a radioligand binding assay to determine affinity (Kᵢ) and a functional assay to measure potency (IC₅₀) and efficacy.

Compound Profile: A Representative D3R Ligand

To illustrate the protocols, we will use data for N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (a well-studied analog). This compound demonstrates the high affinity and selectivity characteristic of this class.

| Property | Data | Source(s) |

| IUPAC Name | N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide | [4] |

| Molecular Formula | C₂₈H₃₁Cl₂N₃O₂ | PubChem |

| Molar Mass | 512.47 g/mol | PubChem |

| Human D3R Kᵢ | ~0.1 - 5.0 nM (Varies with specific analog) | [4] |

| Selectivity | >100-fold vs. Human D2R | [3][8] |

| Functional Activity | Antagonist / Weak Partial Agonist | [8] |

Mechanism of Action: D3 Receptor Signaling Pathway

The D3R primarily signals through the Gαi/o subunit of its coupled heterotrimeric G protein. This pathway is central to its modulatory effects on neuronal excitability. The binding of an antagonist, such as a phenylpiperazine carboxamide derivative, occupies the orthosteric site and prevents the endogenous ligand dopamine from binding and initiating this cascade.

Experimental Protocols

The following protocols are foundational for characterizing novel D3R ligands. They are designed to be self-validating by incorporating essential controls.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known high-affinity radioligand from the D3 receptor.

A. Materials & Reagents

-

Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human dopamine D3 receptor.

-

Radioligand: [³H]-Spiperone, [³H]-7-OH-DPAT, or [¹²⁵I]-IABN. The choice depends on desired specific activity and filter compatibility.[1]

-

Test Compound: N,4-diphenylpiperazine-1-carboxamide derivative, prepared in a stock solution (e.g., 10 mM in DMSO).

-

Non-specific Agent: Haloperidol (10 µM final concentration) or unlabeled dopamine.[9]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Plate: 96-well GF/B or GF/C filter plates, pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Cocktail: For use with ³H or ¹²⁵I.

-

Instrumentation: Microplate scintillation counter.[9]

B. Step-by-Step Procedure

-

Plate Preparation: Prepare a 96-well assay plate. Add 25 µL of assay buffer to the "Total Binding" wells. Add 25 µL of the non-specific agent (e.g., Haloperidol) to the "Non-Specific Binding" (NSB) wells.

-

Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. Typically, 11 concentrations covering a range from 1 pM to 10 µM. Add 25 µL of each concentration to the respective wells in duplicate or triplicate.

-

Radioligand Preparation: Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kₑ value (e.g., ~0.5-1.0 nM for [¹²⁵I]-IABN).[1] Add 25 µL to all wells.

-

Membrane Addition: Thaw the cell membranes on ice. Dilute them in ice-cold assay buffer to a concentration that yields a robust signal (e.g., 5-15 µg of protein per well). Add 150 µL to each well to initiate the binding reaction. The final assay volume is 200 µL.

-

Incubation: Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation.

-

Rationale: This incubation period allows the binding reaction to reach equilibrium.[8]

-

-

Filtration: Rapidly filter the contents of the plate through the pre-soaked filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Rationale: Rapid filtration separates bound from unbound radioligand. The PEI pre-soak reduces non-specific binding of the radioligand to the filter material.

-

-

Detection: Dry the filter plate completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

C. Data Analysis

-

Calculate the percent specific binding for each concentration of the test compound using the formula: % Specific Binding = [(CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB)] * 100

-

Plot the percent specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Protocol 2: Functional Antagonist Assay (cAMP Accumulation)

This assay determines the functional potency (IC₅₀) of the test compound by measuring its ability to reverse the agonist-induced inhibition of cAMP production.

A. Materials & Reagents

-

Cell Line: CHO or HEK293 cells stably expressing the human D3 receptor.[10]

-

Agonist: Dopamine or a D3-preferring agonist like Quinpirole.

-

Stimulant: Forskolin (FSK).

-

PDE Inhibitor: IBMX (3-isobutyl-1-methylxanthine) or Ro 20-1724 to prevent cAMP degradation.[11]

-

Assay Buffer: Serum-free media or HBSS.

-

cAMP Detection Kit: HTRF, Luminescence, or ELISA-based cAMP detection kit.

-

Instrumentation: Plate reader compatible with the chosen detection kit.

B. Step-by-Step Procedure

-

Cell Plating: Seed the D3R-expressing cells into a 96-well or 384-well plate at a density that allows them to reach ~90% confluency the next day (e.g., 25,000 cells/well). Incubate overnight at 37°C, 5% CO₂.[10]

-

Compound Preparation: On the day of the assay, prepare serial dilutions of the test compound (antagonist) in assay buffer containing a PDE inhibitor.

-

Antagonist Pre-incubation: Aspirate the culture medium from the cells. Add the diluted test compound to the wells and incubate for 15-30 minutes at room temperature.

-

Rationale: This step allows the antagonist to bind to the receptors before the agonist is introduced.

-

-

Agonist Stimulation: Prepare a solution containing the agonist (e.g., Dopamine) at its EC₈₀ concentration and Forskolin (e.g., 1-10 µM). The EC₈₀ is the concentration of agonist that produces 80% of its maximal effect and should be determined in a separate agonist dose-response experiment.

-

Add the agonist/forskolin solution to the wells containing the antagonist.

-

Rationale: Forskolin directly activates adenylyl cyclase, raising intracellular cAMP levels. The D3R agonist (Dopamine) will inhibit this rise. The antagonist's job is to block the effect of the agonist, thereby restoring cAMP levels.

-

-

Incubation: Incubate the plate for 20-30 minutes at room temperature.[11]

-

Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

C. Data Analysis

-

Generate a dose-response curve by plotting the measured cAMP signal against the log concentration of the antagonist.

-

The data should show that as the antagonist concentration increases, the inhibitory effect of the dopamine agonist is reversed, and the cAMP signal returns towards the level seen with Forskolin alone.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value, which represents the functional potency of the antagonist.

Experimental Characterization Workflow

The logical progression for characterizing a novel D3R ligand involves a tiered approach, moving from initial binding assessment to functional validation.

References

-